molecular formula C15H17Cl2FN2O B2949997 (2S,3R)-2-[5-(4-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride CAS No. 2241139-34-2

(2S,3R)-2-[5-(4-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride

Cat. No.: B2949997
CAS No.: 2241139-34-2
M. Wt: 331.21
InChI Key: VKJOJMYXMBLWAG-AMTWEWDESA-N
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Description

(2S,3R)-2-[5-(4-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride is a chemical compound that features a fluorophenyl group attached to a pyridine ring, which is further connected to an oxolan-3-amine structure The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions

Preparation Methods

The synthesis of (2S,3R)-2-[5-(4-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride typically involves several steps:

    Formation of the Fluorophenyl-Pyridine Intermediate: This step involves the coupling of a fluorophenyl group with a pyridine ring. Common reagents for this step include palladium catalysts and ligands to facilitate the coupling reaction.

    Oxolan-3-Amine Formation: The next step involves the formation of the oxolan-3-amine structure. This can be achieved through various synthetic routes, including the use of protecting groups to ensure selective reactions.

    Combination of Intermediates: The final step involves the combination of the fluorophenyl-pyridine intermediate with the oxolan-3-amine structure. This step may require specific reaction conditions, such as controlled temperature and pH, to ensure the desired stereochemistry.

    Formation of the Dihydrochloride Salt: The compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

(2S,3R)-2-[5-(4-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the pyridine ring or the fluorophenyl group, leading to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis reactions, particularly in the presence of strong acids or bases, leading to the breakdown of the oxolan-3-amine structure.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2S,3R)-2-[5-(4-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2S,3R)-2-[5-(4-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyridine ring are key structural features that enable the compound to bind to these targets with high affinity. The oxolan-3-amine structure may also play a role in modulating the compound’s activity and selectivity. The exact pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

(2S,3R)-2-[5-(4-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride can be compared with other similar compounds, such as:

    (2S,3R)-2-[5-(4-Chlorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.

    (2S,3R)-2-[5-(4-Methylphenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride: The presence of a methyl group instead of a fluorine atom can influence the compound’s chemical properties and interactions with molecular targets.

    (2S,3R)-2-[5-(4-Bromophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride: The bromophenyl group introduces different steric and electronic effects compared to the fluorophenyl group, potentially leading to variations in activity and selectivity.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S,3R)-2-[5-(4-fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O.2ClH/c16-13-3-1-10(2-4-13)11-7-12(9-18-8-11)15-14(17)5-6-19-15;;/h1-4,7-9,14-15H,5-6,17H2;2*1H/t14-,15+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJOJMYXMBLWAG-AMTWEWDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CN=CC(=C2)C3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CN=CC(=C2)C3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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